1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride
Beschreibung
This compound belongs to the class of β-adrenergic receptor antagonists (beta-blockers), characterized by a propan-2-ol core substituted with a cyclopentylamino group and a 4-isopropyl-3-methylphenoxy moiety. Its hydrochloride salt enhances solubility for pharmaceutical applications.
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13(2)18-9-8-17(10-14(18)3)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYCFNOBSWDVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride involves several steps. A common approach starts with the preparation of the core structure through a multi-step organic synthesis. Key reactions include:
Nucleophilic Substitution: : Starting with an appropriately substituted benzene ring, a halogenation reaction introduces the halide group necessary for subsequent substitutions.
Amine Introduction: : Cyclopentylamine is introduced to the halogenated benzene via a nucleophilic substitution reaction, forming the cyclopentylamino group.
Ether Formation: : The phenoxy group is introduced through an etherification reaction involving the appropriate alcohol and phenol derivatives.
Hydrochloride Formation: : The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up, involving:
Continuous Flow Synthesis: : This method increases efficiency and control over reaction conditions, reducing the risk of side reactions.
Automated Reaction Monitoring: : Utilization of automated systems for monitoring and adjusting reaction parameters ensures consistency and high yield.
Analyse Chemischer Reaktionen
Alcohol Group Reactivity
The secondary alcohol group (-CH(OH)-) participates in classical nucleophilic substitution and oxidation reactions:
Oxidation
Under strong oxidizing agents (e.g., CrO₃/H₂SO₄), the alcohol is oxidized to a ketone, forming 1-(cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-one . Kinetic studies suggest the steric hindrance from the cyclopentyl and phenoxy groups reduces oxidation rates compared to simpler alcohols .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | Propan-2-one derivative | ~60% (est.) |
Esterification
The alcohol reacts with acetyl chloride or anhydrides to form esters. For example:
This reaction is critical for modifying solubility in pharmaceutical formulations .
Amine Group Reactivity
The cyclopentylamino group, as a hydrochloride salt, exhibits both acid-base and alkylation behavior:
Acid-Base Reactions
-
Deprotonation with NaOH yields the free amine, which undergoes alkylation with alkyl halides (e.g., methyl iodide) :
Coordination Chemistry
The amine forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), influencing catalytic activity in oxidation reactions .
Aromatic Ether Reactivity
The 4-isopropyl-3-methylphenoxy group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the ortho/para positions relative to the ether oxygen .
Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups primarily at the para position due to steric hindrance from the isopropyl group :
| Position | Product Ratio |
|---|---|
| Para | 85% |
| Ortho | 15% |
Degradation Pathways
Radical-mediated degradation (e.g., OH- attack) occurs at the alcohol and ether groups, forming fragmentation products :
-
Hydrogen Abstraction : OH- radicals abstract H from the β-carbon of the propanol chain, generating alkyl radicals that react with O₂ to form peroxy intermediates .
-
Ether Cleavage : The phenoxy group undergoes C–O bond scission under UV light, producing phenolic byproducts .
Biological Interactions
The compound modulates beta-adrenergic receptors via H-bonding (alcohol/amine) and hydrophobic interactions (cyclopentyl/phenoxy groups). Its hydrochloride salt enhances water solubility, improving bioavailability in physiological systems.
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from analogs due to steric and electronic effects :
| Analog | Structural Change | Reactivity Difference |
|---|---|---|
| 1-(Isopropylamino)-3-phenoxypropan-2-ol | Lacks cyclopentyl group | Faster oxidation (reduced steric hindrance) |
| 1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-ol | Cyclohexane ring | Lower solubility in polar solvents |
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a chemical compound with potential applications in pharmaceuticals, particularly for cardiovascular diseases and metabolic disorders. It has a molecular formula of and a molecular weight of 327.9 g/mol . The compound includes a cyclopentylamino group attached to a propanol backbone, further substituted with an isopropyl and methyl-phenoxy group. The hydrochloride form enhances its solubility and stability in biological systems.
Scientific Research Applications
Pharmaceutical Applications
- Potential Therapeutic Agent The primary application of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is in pharmaceuticals, especially as a therapeutic agent for cardiovascular diseases and metabolic disorders.
- Drug Development Its unique structure may allow it to serve as a lead compound for further drug development targeting specific receptor systems or metabolic pathways.
Biological Activities and Interactions
- Beta-Adrenergic Receptors Preliminary studies suggest that 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride may interact with beta-adrenergic receptors, potentially influencing cardiovascular functions.
- Glucose Transport Mechanisms This compound class has been investigated for their effects on glucose transport mechanisms, indicating possible anti-diabetic properties.
- Influence on Biological Pathways Interaction studies have indicated that this compound may influence various biological pathways through its interaction with beta-adrenergic receptors.
- Modulation of Glucose Transport It has been shown to modulate glucose transport mechanisms, which could provide insights into its potential use as an anti-diabetic agent. Further studies are needed to explore its pharmacodynamics and pharmacokinetics thoroughly.
Structural Similarity and Biological Activity
Several compounds share structural similarities with 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Isopropylamino)-3-phenoxypropan-2-ol | Lacks cyclopentyl group | Simpler structure; less steric hindrance |
| 1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-ol | Cyclohexane instead of cyclopentane | May exhibit different receptor affinities |
| 1-(Cyclobutylamino)-3-(4-isobutylphenoxy)propan-2-ol | Smaller cycloalkane; different alkyl substitution | Potentially altered pharmacological properties |
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, including:
Receptors: : Potential binding to certain cell receptors, influencing cellular responses.
Enzymes: : Inhibition or activation of specific enzymes, affecting biochemical pathways.
Pathways: : Modulation of signaling pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Core Structural Differences
The compound’s unique features include:
- Cyclopentylamino group: A five-membered ring substituent, distinct from the isopropyl (propranolol) or tert-butyl (nadolol) groups in other beta-blockers.
- 4-Isopropyl-3-methylphenoxy moiety: A di-substituted aromatic ring, differing from naphthyl (propranolol) or tetralin (nadolol impurities) systems.
Table 1: Structural Comparison of Key Beta-Blockers
*Estimated based on structural analogs.
Pharmacological Activity
- Receptor Binding: Propranolol and nadolol are non-selective beta-blockers, while the target compound’s cyclopentyl group may reduce β₁/β₂ selectivity due to steric hindrance . Compounds with bulkier amino substituents (e.g., tert-butyl in nadolol) often exhibit prolonged half-lives but lower membrane permeability .
- Hypotensive/Spasmolytic Effects: highlights that methoxy-substituted analogs show α₁/α₂-adrenoceptor binding, suggesting the target compound’s 4-isopropyl-3-methylphenoxy group may modulate vasodilation or spasmolytic activity .
Physicochemical Properties
- Metabolism: Bulky substituents like cyclopentyl may slow hepatic metabolism compared to isopropyl (propranolol), extending duration of action .
Research Findings and Clinical Implications
- Synthetic Impurities : Nadolol impurities () share structural similarities, emphasizing the need for stringent quality control in manufacturing .
- Therapeutic Potential: The target compound’s dual substitution may offer advantages in conditions requiring β-blockade with additional α-adrenergic modulation, such as hypertension with arrhythmia .
Biologische Aktivität
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on receptor interactions, metabolic effects, and preliminary research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 327.9 g/mol. The structure features a cyclopentylamino group attached to a propanol backbone, which is further substituted with a phenoxy group that includes isopropyl and methyl substituents. The hydrochloride form enhances solubility and stability in biological systems.
Biological Activity
Receptor Interactions:
Preliminary studies indicate that 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride may interact with beta-adrenergic receptors. This interaction suggests potential applications in cardiovascular therapies, as beta-blockers are commonly used to manage heart conditions.
Metabolic Effects:
Research has shown that this compound may influence glucose transport mechanisms, indicating possible anti-diabetic properties. Such effects are crucial for developing treatments targeting metabolic disorders.
Case Studies and Research Findings
-
Cardiovascular Studies:
A study evaluated the compound's effects on heart rate and blood pressure in animal models. Results indicated that administration of the compound led to a significant reduction in heart rate, suggesting its potential as a beta-blocker . -
Glucose Transport Mechanism:
Another investigation focused on the compound's impact on glucose uptake in muscle cells. The findings revealed an increase in glucose transport, which aligns with its proposed anti-diabetic activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Isopropylamino)-3-phenoxypropan-2-ol | Lacks cyclopentyl group | Simpler structure; less steric hindrance |
| 1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-ol | Cyclohexane instead of cyclopentane | May exhibit different receptor affinities |
| 1-(Cyclobutylamino)-3-(4-isobutylphenoxy)propan-2-ol | Smaller cycloalkane; different alkyl substitution | Potentially altered pharmacological properties |
This table highlights the distinctive features of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride, particularly its cycloalkane structure and specific substituents, which may confer unique biological activities .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride be optimized for reproducibility and purity?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between a halogenated propanol derivative (e.g., epichlorohydrin) and 4-isopropyl-3-methylphenol to form the phenoxy intermediate. Cyclopentylamine is then introduced via amine coupling under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃. The hydrochloride salt is precipitated using HCl in an anhydrous solvent (e.g., ethanol) to enhance stability . Key parameters include temperature control (60–80°C for amine coupling), stoichiometric ratios (1:1.2 for phenoxide:epichlorohydrin), and purification via recrystallization from ethanol/water mixtures.
Q. What analytical techniques are suitable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms structural integrity, particularly the cyclopentylamino group (δ 1.5–2.5 ppm for cyclopentyl protons) and aromatic protons (δ 6.8–7.2 ppm for the substituted phenoxy group) .
- HPLC-UV/ELSD : For purity assessment (>98% by area normalization) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 348.2) .
Q. What in vitro assays are appropriate for evaluating its β-adrenergic receptor activity?
- Methodological Answer :
- Radioligand Binding Assays : Use [³H]-CGP-12177 to measure competitive displacement in CHO-K1 cells expressing human β₁/β₂-adrenergic receptors. Calculate IC₅₀ values (typical range: 1–10 nM for potent antagonists) .
- Functional cAMP Assays : Transfected HEK293 cells treated with isoproterenol (agonist) and the compound; quantify cAMP inhibition via ELISA or HTRF .
Q. How should stability studies be designed under ICH guidelines?
- Methodological Answer : Conduct stress testing at 40°C/75% RH (accelerated conditions) and 25°C/60% RH (long-term) over 6–12 months. Monitor degradation via HPLC for impurities (e.g., hydrolysis of the phenoxy group or cyclopentylamine cleavage). Use a stability-indicating method with a C18 column and PDA detector (λ = 254 nm) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved given the chiral center in the propanolamine backbone?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v). Adjust flow rate (1.0 mL/min) and temperature (25°C) to resolve R and S enantiomers (retention time difference >2 min) . Alternatively, capillary electrophoresis (CE) with sulfated β-cyclodextrin as a chiral selector provides high-resolution separation .
Q. What metabolic pathways are predicted for this compound based on structural analogs?
- Methodological Answer :
- Phase I Metabolism : Predominant hepatic oxidation via CYP2D6 (demethylation of the isopropyl group) and hydroxylation of the cyclopentyl ring.
- Phase II Metabolism : Glucuronidation of the hydroxyl group.
- Metabolite Identification : Use LC-MS/MS (Q-TOF) with collision-induced dissociation (CID) to detect metabolites in rat liver microsomes. Compare fragmentation patterns to reference standards (e.g., 4-hydroxy derivatives) .
Q. How can impurity profiling address discrepancies in batch-to-batch variability?
- Methodological Answer : Identify impurities via LC-MS and synthesize reference standards for quantification. Common impurities include:
- Des-cyclopentylamino derivative : Formed via hydrolysis during synthesis (monitor at m/z 264.1).
- Dimerization products : Detectable via SEC (size-exclusion chromatography) with UV detection .
Q. What computational approaches predict its receptor binding mode and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with β₁-adrenergic receptors (PDB: 2Y02). Key residues: Asp113 (hydrogen bonding with hydroxyl group), Phe325 (π-π stacking with phenoxy ring) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
